
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and morpholine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine typically involves the reaction of 2,5-diaminopyrimidine with dimethylamine and morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature is maintained between 50-100°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles such as halides, amines; reaction temperature25-100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N2,N2-dimethylpyridine-2,5-diamine: Similar structure but lacks the morpholine group.
N4,N4-dimethyl-2-(morpholin-4-yl)pyrimidine-4,5-diamine: Similar structure with additional substitutions on the pyrimidine ring.
Uniqueness
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is unique due to the presence of both dimethyl and morpholine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H17N5O |
|---|---|
分子量 |
223.28 g/mol |
IUPAC名 |
2-N,2-N-dimethyl-4-morpholin-4-ylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H17N5O/c1-14(2)10-12-7-8(11)9(13-10)15-3-5-16-6-4-15/h7H,3-6,11H2,1-2H3 |
InChIキー |
WLGFYCDTMAQBHV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C(=N1)N2CCOCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


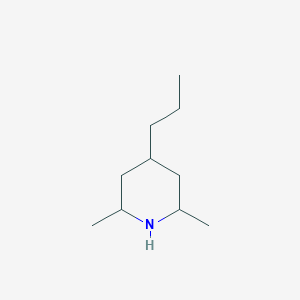
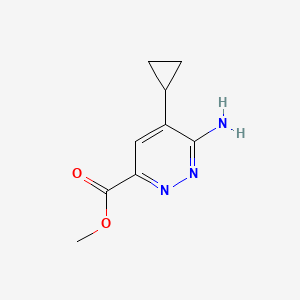
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
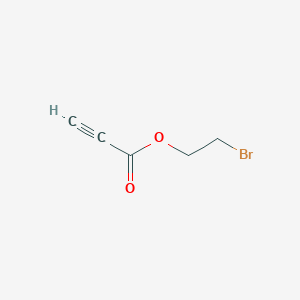
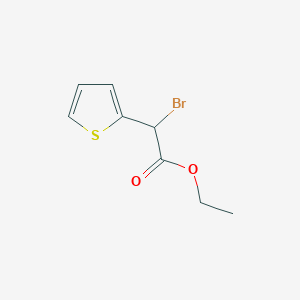

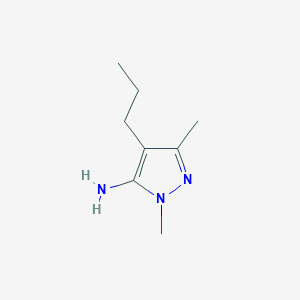

![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)

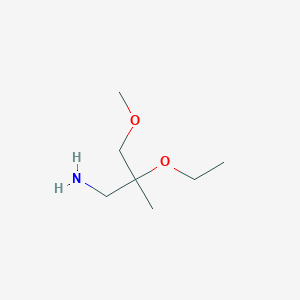
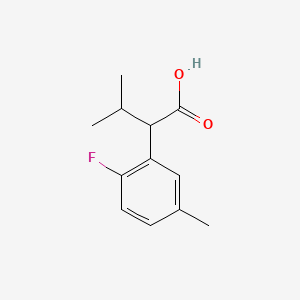
![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
